N-(4-bromophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
説明
N-(4-bromophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a pyrazolo[3,4-d]pyrimidine derivative featuring a 4-bromophenylacetamide moiety and a 4-fluorophenyl-substituted heterocyclic core.
特性
IUPAC Name |
N-(4-bromophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrFN5O2/c20-12-1-5-14(6-2-12)24-17(27)10-25-11-22-18-16(19(25)28)9-23-26(18)15-7-3-13(21)4-8-15/h1-9,11H,10H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUZZIZGYVWKMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(4-bromophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, a compound belonging to the pyrazolo[3,4-d]pyrimidine class, has garnered attention for its potential biological activities, particularly in cancer therapy. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 458.26 g/mol. The structure features a bromophenyl and fluorophenyl moiety attached to a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities.
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine act primarily as inhibitors of the epidermal growth factor receptor (EGFR), a key player in cell proliferation and survival pathways. The compound's biological activity is attributed to its ability to inhibit EGFR signaling, leading to reduced tumor cell proliferation and induction of apoptosis.
In Vitro Studies
Recent studies have demonstrated that N-(4-bromophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide exhibits significant antiproliferative effects against various cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), HCT-116 (colon cancer), MDA-MB-468 (breast cancer).
- IC50 Values :
- A549: 8.21 µM
- HCT-116: 19.56 µM
- MDA-MB-468: Not explicitly stated but indicated to be significant.
The compound has shown promising results in inducing apoptosis in these cell lines, with flow cytometry analyses revealing an increase in the BAX/Bcl-2 ratio, indicative of apoptotic activity .
Case Studies
- Study on EGFR Inhibition : A study focused on the compound's ability to inhibit wild-type and mutant EGFR (T790M), showcasing an IC50 of 0.016 µM against wild-type and 0.236 µM against the mutant form. This highlights its potential as a targeted therapy for resistant cancer forms .
- Cell Cycle Arrest : Investigations revealed that the compound could arrest the cell cycle at the S and G2/M phases in treated cells, further supporting its role as an effective anticancer agent .
Comparative Analysis of Biological Activity
| Compound | Activity | IC50 (µM) | Cell Line |
|---|---|---|---|
| N-(4-bromophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide | Antiproliferative | 8.21 (A549) | Lung Cancer |
| - | Antiproliferative | 19.56 (HCT-116) | Colon Cancer |
| - | EGFR Inhibitor | 0.016 (Wild-type) | - |
| - | EGFR Inhibitor | 0.236 (T790M) | - |
類似化合物との比較
Comparison with Similar Compounds
The following table compares the target compound with structurally related pyrazolo-pyrimidine and acetamide derivatives, highlighting substituent variations, molecular weights, and key properties:
Key Observations:
Substituent Effects: Halogen Influence: The 4-bromophenyl group in the target compound likely increases molecular weight and lipophilicity compared to analogs with smaller halogens (e.g., 4-fluorophenyl in ). Bromine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in biological targets . Heterocyclic Core: Pyrazolo[3,4-d]pyrimidine derivatives (target compound, ) exhibit planar aromatic cores conducive to π-π stacking, whereas chromenone-fused analogs () introduce additional rigidity and hydrogen-bonding sites .
Physical Properties: Melting points correlate with molecular complexity. Chromenone derivatives () exhibit higher melting points (175–245°C) than simpler acetamides (160–162°C, ), likely due to increased intermolecular interactions .
The target compound’s bromophenyl group may confer similar pharmacological utility, though experimental validation is needed.
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
